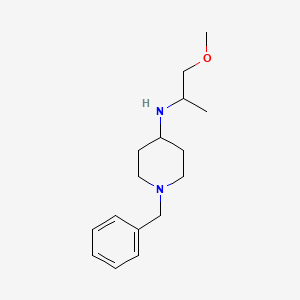![molecular formula C20H18N2O4S B5108872 N-[3-(aminosulfonyl)phenyl]-4-(benzyloxy)benzamide](/img/structure/B5108872.png)
N-[3-(aminosulfonyl)phenyl]-4-(benzyloxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(aminosulfonyl)phenyl]-4-(benzyloxy)benzamide, also known as NSC-71907, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzamides and has been found to have several interesting properties that make it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of N-[3-(aminosulfonyl)phenyl]-4-(benzyloxy)benzamide is not fully understood, but it has been suggested that it may act by inhibiting certain enzymes involved in cancer cell growth and inflammation. It has also been found to modulate certain signaling pathways that are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune response. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(aminosulfonyl)phenyl]-4-(benzyloxy)benzamide has several advantages for lab experiments, including its high purity and stability, which make it easy to work with. However, it also has some limitations, such as its low solubility in water, which can make it difficult to administer to cells or animals.
Orientations Futures
There are several future directions for research on N-[3-(aminosulfonyl)phenyl]-4-(benzyloxy)benzamide. One area of interest is its potential use in combination with other drugs for cancer treatment. Another area of research is its potential use in the treatment of neurodegenerative diseases, where it may have a neuroprotective effect. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its synthesis and administration.
Méthodes De Synthèse
The synthesis of N-[3-(aminosulfonyl)phenyl]-4-(benzyloxy)benzamide involves several steps, starting with the reaction of 3-aminobenzenesulfonamide with 4-hydroxybenzaldehyde to form an intermediate product. This intermediate is then reacted with benzyl bromide to obtain the final product, this compound. The synthesis process has been optimized to achieve high yields and purity of the compound.
Applications De Recherche Scientifique
N-[3-(aminosulfonyl)phenyl]-4-(benzyloxy)benzamide has been studied extensively for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. It has been found to have anti-tumor activity in several cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. In addition, this compound has been found to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
4-phenylmethoxy-N-(3-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c21-27(24,25)19-8-4-7-17(13-19)22-20(23)16-9-11-18(12-10-16)26-14-15-5-2-1-3-6-15/h1-13H,14H2,(H,22,23)(H2,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRUZRICDNVWJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-methoxyphenyl)-3-[(3-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5108796.png)
![N-[(3-methylphenyl)(4-methylphenyl)methyl]urea](/img/structure/B5108799.png)

![2-(4-fluorophenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5108808.png)

![1-(5-bromo-2-thienyl)-2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)ethanone hydrobromide](/img/structure/B5108821.png)
![1-{2-[2-(3-chlorophenoxy)ethoxy]ethoxy}-2-ethoxybenzene](/img/structure/B5108827.png)
![7-(4-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5108835.png)

![1,5,5-trimethyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclohexane]](/img/structure/B5108869.png)



![5-chloro-2-methoxy-N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5108900.png)
